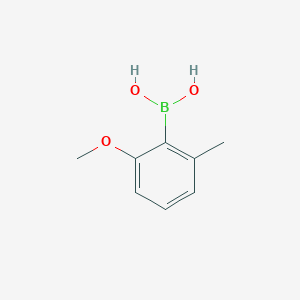

(2-Methoxy-6-methylphenyl)boronic acid

Description

(2-Methoxy-6-methylphenyl)boronic acid (CAS: 1567218-43-2) is an aromatic boronic acid derivative with the molecular formula C₈H₁₁BO₃ and a molecular weight of 165.98 g/mol. Its structure features a phenyl ring substituted with a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 6-position (Figure 1). This compound is typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and oxidation .

Boronic acids, including this derivative, are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds and in molecular recognition due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles .

Properties

IUPAC Name |

(2-methoxy-6-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKKQSDBNMUTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567218-43-2 | |

| Record name | (2-Methoxy-6-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Grignard Reaction and Borate Ester Hydrolysis

One of the classical and widely used methods to prepare arylboronic acids, including (2-methoxy-6-methylphenyl)boronic acid, involves the formation of an arylmagnesium bromide intermediate followed by reaction with a trialkyl borate and subsequent hydrolysis.

Procedure Summary:

Step 1: Formation of Arylmagnesium Bromide

Magnesium turnings are suspended in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. A solution of the corresponding aryl bromide (e.g., 2-methoxy-6-methylbromobenzene) in THF is added dropwise, initiating the formation of the Grignard reagent.Step 2: Reaction with Trimethyl Borate

The Grignard reagent solution is cannulated into a cold solution of trimethyl borate (B(OMe)3) in diethyl ether at −78°C. The mixture is then gradually warmed to room temperature and stirred for 24 hours to allow formation of the boronate ester intermediate.Step 3: Hydrolysis

The reaction mixture is treated with aqueous hydrochloric acid to hydrolyze the boronate ester, yielding the desired boronic acid.Step 4: Workup and Purification

After phase separation, the organic layers are washed with sodium hydroxide solution to remove impurities and then acidified to precipitate the pure boronic acid, which is isolated by filtration.

| Step | Conditions | Notes |

|---|---|---|

| Grignard formation | Anhydrous THF, N2 atmosphere, room temp | Slow addition of aryl bromide to Mg |

| Borylation | B(OMe)3 in Et2O, −78°C to RT, 24 h | Cannulation to maintain low temp initially |

| Hydrolysis | 1M HCl, room temp, 1 h | Acidification to pH ~1 to precipitate boronic acid |

| Purification | Washing with NaOH (1M), acidification | Filtration and drying |

This method is robust and allows preparation of various substituted arylboronic acids with good yields (typically 70–85%) and high purity. It is reported in the literature as a general synthetic approach for boronic acids and was specifically applied to methoxy- and methyl-substituted phenylboronic acids.

Directed ortho-Borylation via Metal-Free Heteroatom-Directed C–H Activation

A more recent and innovative approach involves metal-free heteroatom-directed borylation of aromatic compounds bearing suitable directing groups. This method exploits the intramolecular rearrangement of borate intermediates to achieve regioselective C–H borylation.

Treatment of a methoxy-substituted aromatic substrate with boron tribromide (BBr3) leads to formation of a borate intermediate after cleavage of the methyl ether bond.

A 1,5-sigmatropic rearrangement (boron shift) occurs, facilitating the formation of a bicyclic boronate intermediate with a newly formed C–B bond at the ortho position relative to the methoxy group.

Use of bulky organic bases is critical to capture HBr and prevent side reactions, thus promoting the borylation process.

This strategy allows selective formation of ortho-boronates without the need for transition metal catalysts.

Metal-free conditions reduce cost and environmental impact.

High regioselectivity for ortho-borylation adjacent to methoxy substituent.

Applicable to various substituted aromatic systems, including chiral substrates.

Moderate to good yields (~50–70%) depending on substrate and reaction conditions.

Suitable for substrates like 2-methoxy-6-methylphenyl derivatives, enabling direct access to boronic acids or their bicyclic boronate analogs.

Synthesis via Protection-Directed C–H Functionalization Using MIDA Boronates

Another advanced method involves the use of N-methyliminodiacetic acid (MIDA) boronates as both protecting and directing groups for selective C–H functionalization of arylboronic acids.

The arylboronic acid is first converted into a MIDA boronate derivative.

This derivative acts as a directing group enabling palladium-catalyzed meta-selective C–H functionalization under mild, aerobic conditions at room temperature.

After functionalization, the MIDA group can be removed under mild basic conditions, regenerating the functionalized boronic acid.

Allows selective functionalization at positions that are otherwise challenging to modify.

Facilitates iterative functionalization and cross-coupling sequences for complex molecule synthesis.

The MIDA protecting group is stable to many reaction conditions, enhancing synthetic flexibility.

While this method is more focused on functionalization than initial preparation, it is relevant for the synthesis of substituted boronic acids like this compound derivatives.

Process Summary:

Starting from 2-methyl-6-nitrobenzoic acid or its methyl ester, reduction hydrogenation yields 2-amino-6-methylbenzoic acid derivatives.

Diazotization, hydrolysis, and esterification are conducted in a one-pot reaction to form 2-hydroxy-6-methylbenzoate.

Methylation with dimethyl sulfate in the presence of alkali converts the hydroxy group to a methoxy group, yielding 2-methoxy-6-methylbenzoate.

Hydrolysis of the ester under alkaline conditions followed by acidification yields 2-methoxy-6-methylbenzoic acid.

While this method focuses on benzoic acid derivatives, such intermediates can be further transformed into boronic acids using borylation strategies.

Summary Table of Preparation Methods for this compound

Biological Activity

(2-Methoxy-6-methylphenyl)boronic acid, with the chemical formula CHBO and CAS number 1567218-43-2, is a boronic acid derivative that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a range of chemical reactions, particularly those involving Suzuki coupling, and it exhibits notable biological activities.

- Molecular Weight : 165.98 g/mol

- Log P (octanol-water partition coefficient) : Varies between -0.32 and 1.16 depending on the method used for calculation, indicating moderate lipophilicity .

- Solubility : Generally soluble in organic solvents but less so in water.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmacological agent. Key findings include:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it has been noted for its ability to inhibit diacylglycerol acyltransferase (DGAT1), which plays a role in lipid metabolism .

- Anticancer Properties : Studies have indicated that boronic acids can act as inhibitors of proteasomes, which are essential for protein degradation in cancer cells. This inhibition can lead to apoptosis or programmed cell death in malignant cells .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as a reversible inhibitor for certain enzymes, affecting their catalytic activity by binding to the active site or altering the enzyme's conformation.

- Protein Interaction : It can form covalent bonds with specific amino acids in proteins, leading to changes in protein function and stability.

Case Study 1: Inhibition of DGAT1

A study conducted by Merck utilized high-throughput screening techniques to identify inhibitors of DGAT1 among various boronic acids. This compound was highlighted for its effective inhibition, showcasing its potential in treating metabolic disorders such as obesity .

Case Study 2: Anticancer Activity

Research published in Nature demonstrated that boronic acids could inhibit the proteasome function in cancer cells, leading to increased levels of pro-apoptotic factors and decreased tumor growth in xenograft models. The specific role of this compound was noted as significant due to its structural characteristics that enhance binding affinity .

Toxicological Profile

The safety profile of this compound indicates low toxicity under controlled conditions:

- Acute Toxicity : Classified as non-harmful by ingestion and shows minimal irritation upon skin contact .

- Endocrine Disruption : Current literature does not support any endocrine-disrupting properties associated with this compound .

Comparative Analysis with Other Boronic Acids

| Property | This compound | Other Boronic Acids |

|---|---|---|

| Molecular Weight | 165.98 g/mol | Varies widely |

| Log P | -0.32 to 1.16 | Typically ranges from -3 to 3 |

| Enzyme Inhibition | Yes (e.g., DGAT1) | Yes (varies by structure) |

| Anticancer Activity | Yes | Yes |

| Toxicity | Low | Varies widely |

Scientific Research Applications

2.1. Cross-Coupling Reactions

One of the primary uses of (2-Methoxy-6-methylphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is essential for synthesizing biaryl compounds, which are prevalent in pharmaceuticals.

- Example Reaction : The coupling of aryl halides with this boronic acid has been shown to yield high selectivity and efficiency, making it suitable for producing complex organic molecules used in drug development .

2.2. Synthesis of Antitumor Agents

This compound has been utilized in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 (Checkpoint Kinase 1), which are potential antitumor agents. This application highlights its significance in cancer research, where targeted therapies are paramount .

2.3. Catalysis

This compound also serves as a catalyst in various organic reactions, including:

- Rh-catalyzed asymmetric arylation : This method allows for the synthesis of chiral compounds, which are crucial in the pharmaceutical industry.

- Stereoselective hydroarylation reactions : These reactions enable the formation of specific stereoisomers, enhancing the efficacy and safety profiles of drug candidates .

Data Table: Summary of Applications

4.1. Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki coupling with various aryl halides under mild conditions. The results indicated high yields and selectivity, confirming its utility as a versatile building block in organic synthesis .

4.2. Development of CHK1 Inhibitors

Research focusing on the design and synthesis of selective CHK1 inhibitors revealed that this compound plays a crucial role as an intermediate. The synthesized compounds exhibited significant antitumor activity in vitro, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogs

Structurally similar boronic acids differ in substituent positions and functional groups, impacting their physicochemical properties and biological activity. Key analogs include:

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| (2-Methoxy-6-methylphenyl)boronic acid | 1567218-43-2 | 2-OCH₃, 6-CH₃ | 165.98 | Suzuki coupling, potential bioactivity |

| (2-Methoxy-4,6-dimethylphenyl)boronic acid | 355836-08-7 | 2-OCH₃, 4-CH₃, 6-CH₃ | 180.01 | Similar reactivity; enhanced steric bulk |

| (4-Methoxy-2-methylphenyl)boronic acid | 208399-66-0 | 4-OCH₃, 2-CH₃ | 165.98 | Meta-substitution may improve diol binding |

| 2-Fluoro-6-methoxyphenylboronic acid | 78495-63-3 | 2-F, 6-OCH₃ | 169.97 | Enhanced electron-withdrawing effects |

| Phenanthren-9-yl boronic acid | N/A | Polycyclic aromatic system | ~212.05 | Anticancer (IC₅₀ = 0.225 µM in 4T1 cells) |

Key Observations :

- Substituent Position : Meta-substituted analogs (e.g., 4-methoxy-2-methylphenyl) often exhibit stronger diol-binding affinity than ortho-substituted derivatives like this compound due to reduced steric hindrance .

- Steric Bulk : Additional methyl groups (e.g., in 355836-08-7) may reduce solubility but improve target selectivity in medicinal applications .

Pharmacological Activity

While direct data on this compound is sparse, comparisons with structurally or functionally related compounds reveal trends:

Anticancer Activity

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent antiproliferative effects in triple-negative breast cancer (4T1 cells) with IC₅₀ values of 0.225 µM and 0.196 µM , respectively . These activities are attributed to interactions with serine proteases or transcription factors.

- Ortho-substituted boronic acids (e.g., 2-methoxy derivatives) generally show lower inhibitory potency compared to meta-substituted analogs, as seen in penicillin-binding protein (PBP) inhibition studies .

Antifungal Activity

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) in suppressing appressorium formation . This suggests that methoxyethyl side chains enhance target engagement, a feature absent in this compound.

Reactivity and Binding Affinity

- Diol Binding : Borinic acids (R₁R₂B(OH)) exhibit up to 10-fold higher association constants with diols like catechol compared to boronic acids, likely due to reduced steric strain .

- Buffer Sensitivity : Apparent association constants for boronic acids vary significantly with pH and buffer composition, necessitating standardized conditions for comparative studies .

Solubility and Stability

- Lipid/Water Solubility : Precipitation issues in RPMI medium were observed for pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid , highlighting the need for balanced solubility in biological assays .

- Stability : this compound and its analogs require inert storage conditions to prevent decomposition, a common limitation among boronic acids .

Q & A

Q. What analytical methods are recommended for quantifying trace impurities of (2-Methoxy-6-methylphenyl)boronic acid in pharmaceutical intermediates?

A highly sensitive LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode is optimal for detecting underivatized boronic acids at sub-ppm levels. Key validation parameters include:

- Limit of Detection (LOD): 0.05–0.1 ppm

- Limit of Quantification (LOQ): 0.2–0.5 ppm

- Linearity: R² > 0.995 over 0.5–10 ppm

- Accuracy: 90–110% recovery in spiked Lumacaftor drug substance matrices . Note: Derivatization-free workflows reduce preparation time and improve throughput compared to traditional GC-MS or colorimetric assays.

Q. How do structural features of this compound influence its reactivity with diols in aqueous solutions?

The methoxy and methyl substituents on the phenyl ring modulate electronic and steric effects:

- Electronic Effects: Electron-donating groups (e.g., methoxy) lower the pKa of the boronic acid, enhancing diol-binding capacity at physiological pH .

- Steric Effects: Ortho-substituted methyl groups may restrict access to the boron center, reducing binding kinetics for bulky diols like polysaccharides. Experimental validation via stopped-flow kinetics (e.g., kon values for fructose, glucose) is advised to quantify binding efficiency .

Advanced Research Questions

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound-containing peptides?

Boronic acids undergo dehydration/trimerization, complicating mass spectrometry. To suppress boroxine artifacts:

- In situ derivatization: Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to form stable boronate esters on-plate, enabling clear detection of parent ions .

- Pinacol esterification: Pre-treatment with pinacol converts boronic acids to esters, preventing cyclization during ionization . Application Example: Sequencing branched peptide boronic acids with ≤5 boron moieties achieved 90% sequence coverage using DHB-assisted MALDI-MS/MS .

Q. How can computational modeling guide the design of this compound-based proteasome inhibitors?

Rational drug design leverages:

- Docking simulations: Predict binding affinity to proteasomal threonine residues (e.g., β5 subunit) by mimicking natural substrates (e.g., peptide aldehydes) .

- Structure-Activity Relationships (SAR): Substituent optimization (e.g., methyl groups for lipophilicity, methoxy for H-bonding) improves pharmacokinetics and target selectivity . Case Study: Bortezomib’s boronic acid moiety enhances proteasome inhibition (IC50 = 3–10 nM) by forming reversible tetrahedral intermediates with catalytic threonine .

Q. What thermal degradation pathways are anticipated for this compound in material science applications?

Thermogravimetric analysis (TGA) reveals:

- Primary degradation: Dehydration to boroxines at 150–200°C.

- Secondary pathways: Cleavage of methoxy groups (~250°C) and phenyl ring oxidation (>300°C) . Design Implication: Co-polymerization with flame-retardant matrices (e.g., phosphazenes) enhances thermal stability for high-temperature applications .

Methodological Considerations

Q. How do buffer pH and ionic strength affect the NMR characterization of this compound?

- ¹¹B NMR shifts: At pH > pKa, the boronate anion (B(OH)₃⁻) resonates upfield (δ = 10–15 ppm) vs. neutral boronic acid (δ = 25–30 ppm).

- Optimized conditions: Phosphate buffer (pH 7.4, 50 mM) minimizes line broadening while mimicking physiological environments .

Q. What challenges arise in synthesizing this compound via Suzuki-Miyaura coupling?

Key pitfalls include:

- Protodeboronation: Acidic or protic solvents promote loss of the boronic acid group. Use anhydrous THF or dioxane with Pd(PPh₃)₄ catalysts .

- Purification: Silica gel chromatography may hydrolyze boronic acids. Alternative methods:

Conflict Resolution in Literature

- Derivatization vs. Direct Analysis: advocates underivatized LC-MS/MS for speed, while recommends derivatization for MALDI-MS accuracy. Resolution: Select based on required sensitivity (LC-MS/MS for <1 ppm) or structural detail (MALDI for peptides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.